Furo[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
Furo[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-b]pyridine core, a bicyclic heteroaromatic system forged from the fusion of a furan and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective modulators of various biological targets.[1] This guide provides a comprehensive technical overview of the Furo[3,2-b]pyridine core, encompassing its synthesis, physicochemical and spectroscopic properties, and its burgeoning role in the development of novel therapeutics, particularly as kinase inhibitors and modulators of the Hedgehog signaling pathway.[2]
Physicochemical and Spectroscopic Properties of the Furo[3,2-b]pyridine Core
The parent Furo[3,2-b]pyridine is a heterocyclic organic compound with the molecular formula C₇H₅NO.[3] It is characterized by its fused furan and pyridine rings, which impart distinct chemical properties.[4] The unique electronic landscape of the fused π-deficient pyridine and π-excessive furan rings is believed to be a key contributor to its biological activity. The general physicochemical properties of the unsubstituted Furo[3,2-b]pyridine core are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO | [3] |
| Molecular Weight | 119.12 g/mol | [3] |
| CAS Number | 272-62-8 | [3] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 79-80 °C at 12 Torr | [4] |
| Predicted pKa | 4.22 ± 0.30 | |
| Predicted logP | 1.3 | [3] |
Spectroscopic analysis is crucial for the characterization of Furo[3,2-b]pyridine derivatives. While experimental data for a wide range of derivatives is dispersed throughout the literature, the following tables provide predicted and some experimental data for the parent Furo[3,2-b]pyridine core.
Predicted ¹H NMR Data for Furo[3,2-b]pyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.72-7.84 | m |
| H-3 | ~6.99 | m |
| H-5 | ~8.55 | m |
| H-6 | ~7.72-7.84 | m |
| H-7 | ~7.72-7.84 | m |
Solvent: CDCl₃[5]
Predicted ¹³C NMR Data for Furo[3,2-b]pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140-145 |
| C-3 | 105-110 |
| C-3a | 145-150 |
| C-5 | 148-152 |
| C-6 | 118-122 |
| C-7 | 130-135 |
| C-7a | 155-160 |
[5]
Predicted IR and Mass Spectrometry Data for Furo[3,2-b]pyridine
| Spectroscopic Technique | Predicted Data |
| IR (Infrared) Spectroscopy | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch) |
| MS (Mass Spectrometry) | m/z: 119 (M+), with a fragmentation pattern likely involving the loss of CO and HCN |
[5]
Synthesis of the Furo[3,2-b]pyridine Core: Key Methodologies
The construction of the Furo[3,2-b]pyridine nucleus is a key step in the synthesis of its derivatives.[1] Several synthetic strategies have been developed, primarily focusing on the formation of the furan ring onto a pre-existing pyridine scaffold.[1] The most prominent and versatile methods include palladium- and copper-catalyzed cross-coupling reactions followed by intramolecular cyclization.[1][6]
Sonogashira Cross-Coupling and Heteroannulation
The Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of 2-substituted Furo[3,2-b]pyridines.[1] This reaction typically involves the coupling of a terminal alkyne with a suitably functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1] The initial carbon-carbon bond formation is followed by an intramolecular carbon-oxygen bond formation to construct the furan ring.[1] This one-pot procedure is often enhanced by ultrasound irradiation.[1]
Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling for 2-Substituted Furo[3,2-b]pyridines
Materials:
-
3-chloro-2-hydroxypyridine (1 mmol)
-
Terminal alkyne (1.1 mmol)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (solvent)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted Furo[3,2-b]pyridine.[1]
Copper-Mediated Oxidative Cyclization
Copper-catalyzed reactions offer another versatile route to the Furo[3,2-b]pyridine scaffold.[1] These methods often involve the intramolecular cyclization of appropriately substituted pyridine precursors. For instance, the copper-mediated oxidative cyclization of certain pyridine derivatives has been successfully employed in the synthesis of diverse Furo[3,2-b]pyridine libraries.[7][8]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylfuro[3,2-b]pyridine
Part A: Synthesis of Copper(I) Phenylacetylide
-
Prepare a solution of copper(II) sulfate pentahydrate in concentrated aqueous ammonia and cool it in an ice-water bath.
-
Add water and continue stirring under a nitrogen atmosphere.
-
Add solid hydroxylamine hydrochloride to the solution over 10 minutes.
-
Rapidly add a solution of phenylacetylene in 95% ethanol.
-
Collect the resulting yellow precipitate of copper(I) phenylacetylide by filtration, wash successively with water, absolute ethanol, and anhydrous diethyl ether, and dry under reduced pressure.[9]
Part B: Cyclization to 2-Phenylfuro[3,2-b]pyridine
-
In a three-necked flask under a nitrogen atmosphere, charge copper(I) phenylacetylide and purge with nitrogen.
-
Add pyridine and stir the mixture.
-
Add 3-hydroxy-2-iodopyridine to the mixture.
-
Heat the reaction mixture at 110-120°C for 9 hours with continuous stirring under a nitrogen atmosphere.
-
After cooling, concentrate the reaction solution and treat it with concentrated aqueous ammonia.
-
Extract the mixture with ether, wash the combined organic extracts with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization from cyclohexane to yield 2-phenylfuro[3,2-b]pyridine.[9]
Caption: Key synthetic strategies for the Furo[3,2-b]pyridine core.
Biological Activities and Therapeutic Potential
Furo[3,2-b]pyridine derivatives have garnered significant attention for their potent and diverse biological activities, particularly in the realm of oncology.[1] They have emerged as potent modulators of several key signaling pathways implicated in human diseases.[1]
Kinase Inhibition
The Furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.[1] Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.
-
Cdc2-like Kinases (CLKs): Derivatives of Furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of CLKs, a family of serine/threonine kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][7] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and induction of apoptosis.[1]
-
Cyclin-Dependent Kinases (CDKs): Certain Furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy.[1]
-
Homeodomain-Interacting Protein Kinases (HIPKs): The Furo[3,2-b]pyridine core has also been utilized to develop highly selective inhibitors of HIPKs.[1] These kinases are involved in various cellular processes, including transcription regulation and apoptosis, and their dysregulation has been linked to several diseases, including cancer.[1]
Mechanism of Action as Kinase Inhibitors
Molecular modeling and crystallographic studies have begun to elucidate the binding modes of Furo[3,2-b]pyridine-based kinase inhibitors. One study revealed that a Furo[3,2-b]pyridine derivative adopts a conserved binding mode but engages with the back pocket of the kinase instead of the hinge region.[10] This interaction with the more variable back pocket is thought to contribute to the high selectivity of these inhibitors.[10]
Caption: Mechanism of Furo[3,2-b]pyridine as a kinase inhibitor.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[1] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway.[7] These compounds have been shown to act downstream of the Smoothened (SMO) receptor.[1]
Mechanism of Hedgehog Pathway Modulation
In the canonical Hedgehog pathway, the binding of the Hedgehog ligand to its receptor Patched (PTCH) alleviates the inhibition of Smoothened (SMO), leading to the activation of Gli transcription factors and subsequent gene expression. Furo[3,2-b]pyridine-based inhibitors have been found to modulate this pathway at a point downstream of SMO.
Caption: Modulation of the Hedgehog signaling pathway by Furo[3,2-b]pyridine.
Structure-Activity Relationships (SAR)
The biological activity of Furo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
SAR of Furo[3,2-b]pyridine Analogs as CLK Inhibitors
| Position | Substitution | Effect on Activity | Rationale |
| 2 | Small alkyl or aryl groups | Generally well-tolerated | Can occupy a hydrophobic pocket in the active site. |
| 3 | Aromatic rings | Often crucial for potent inhibition | Can form key interactions with the kinase hinge region or back pocket. |
| 5 | Varies | Can significantly impact potency and selectivity | Substituents at this position can be tailored to interact with specific residues in the target kinase. |
| 7 | Small groups | Can influence solubility and cell permeability | Modifications at this position are often used to fine-tune the pharmacokinetic properties of the molecule. |
[11]
SAR of Furo[3,2-b]pyridine Analogs as Hedgehog Pathway Modulators
| Position | Substitution | Effect on Activity | Rationale |
| 3, 5, 7 | Trisubstitution pattern | Can lead to potent sub-micromolar modulators | The specific combination of substituents at these positions is critical for effective modulation of the pathway. |
[7]
Conclusion
The Furo[3,2-b]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its synthetic accessibility, coupled with its ability to be functionalized at multiple positions, allows for the fine-tuning of its pharmacological properties. The demonstrated efficacy of its derivatives as potent and selective kinase inhibitors and modulators of the Hedgehog signaling pathway underscores its significant potential in oncology and other disease areas. Future research in this field will undoubtedly focus on further elucidating the molecular mechanisms of action of these compounds, expanding their therapeutic applications, and optimizing their drug-like properties to translate their preclinical promise into clinical candidates.
References
-
Organic Syntheses Procedure. (n.d.). Furo[3,2-b]pyridine, 2-phenyl-. Retrieved from [Link]
- Němec, V., Hylsová, M., Maier, L., Flegel, J., Sievers, S., Ziegler, S., ... & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Jiang, Y., Tang, Z., Jiang, M., Wang, J., & Wang, Y. (2025). Small Molecule Inhibitors Targeting Cdc2‐Like Kinase 4: Advances, Challenges, and Opportunities. Chemical Biology & Drug Design.
- Němec, V., Hylsová, M., Maier, L., Flegel, J., Sievers, S., Ziegler, S., ... & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
-
ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]
- Akram, S., et al. (2024).
-
LookChem. (n.d.). Cas 272-62-8,furo[3,2-b]pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. Retrieved from [Link]
- Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
-
PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved from [Link]
- Semantic Scholar. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines.
-
Wikipedia. (n.d.). Hedgehog pathway inhibitor. Retrieved from [Link]
- Rios, J. L., & Waterman, P. G. (2019). Design of Hedgehog pathway inhibitors for cancer treatment. Future Medicinal Chemistry, 11(16), 2135-2157.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Bey, E. A., et al. (2012). Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry, 55(20), 8730–8741.
- Chen, J., et al. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PlumX [plu.mx]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
